molecular formula C16H20N2O4S2 B2656049 N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 941905-63-1

N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2656049
CAS No.: 941905-63-1
M. Wt: 368.47
InChI Key: WQMATWPXEXNQOF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a furan-2-ylmethyl group attached to the acetamide nitrogen and a piperidine ring substituted with a thiophen-2-ylsulfonyl moiety. This compound exemplifies the integration of dual heterocyclic systems (furan and thiophene) with a sulfonamide-functionalized piperidine scaffold. Such structural motifs are often associated with enhanced binding affinity in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and heteroaryl groups play critical roles .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c19-15(17-12-14-6-3-9-22-14)11-13-5-1-2-8-18(13)24(20,21)16-7-4-10-23-16/h3-4,6-7,9-10,13H,1-2,5,8,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMATWPXEXNQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Formation of the Thiophene Ring: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction.

    Coupling Reactions: The final compound is formed by coupling the furan, thiophene, and piperidine intermediates through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The piperidine ring can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: Pd/C, hydrogen gas (H2)

    Substitution: Nucleophiles like amines or thiols

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings

    Reduction: Reduced piperidine derivatives

    Substitution: Substituted sulfonyl derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may make it useful in the treatment of diseases, particularly those involving the central nervous system due to the presence of the piperidine ring.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests it could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The table below highlights structural similarities and differences between the target compound and its analogues:

Compound Name R1 (Amide Substituent) R2 (Piperidine/Backbone Substituent) Molecular Weight (g/mol) Key Features Reference
Target Compound Furan-2-ylmethyl 1-(Thiophen-2-ylsulfonyl)piperidin-2-yl ~407.5* Dual heterocycles (furan, thiophene); sulfonamide-piperidine linkage
N-(2,4-difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide 2,4-Difluorophenyl Thiophen-2-ylsulfonyl-piperidine 424.45 Fluorinated aryl enhances lipophilicity; same sulfonyl-thiophene core
OSMI-1 Furan-2-ylmethyl, Thiophen-2-ylmethyl Quinoline-6-sulfonamide 563.13 Dual N-substituents; extended aromatic system
N-(furan-2-ylmethyl)acetamide Furan-2-ylmethyl None 139.15 Simplest analog; lacks piperidine and sulfonyl groups
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-Thiazol-2-yl 2,6-Dichlorophenyl 287.16 Thiazole substituent; halogenated aryl for enhanced stability

*Calculated based on molecular formula C17H21N2O4S2.

Biological Activity

N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C17H22N2O4S3
Molecular Weight: 414.6 g/mol
IUPAC Name: N-[2-(furan-2-ylmethylsulfanyl)ethyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Canonical SMILES: C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NCCSCC3=CC=CO3

The compound features a furan ring, a thiophene moiety, and a piperidine structure, which contribute to its unique interactions with biological targets.

The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. The sulfonamide group may play a critical role in binding interactions with target proteins.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Enzyme Inhibition

Studies have shown that derivatives of compounds containing furan and thiophene moieties can act as inhibitors of key enzymes. For instance, similar compounds have been reported as non-peptidomimetic inhibitors of SARS-CoV-2 main protease (Mpro), suggesting potential antiviral properties .

Antibacterial and Antiinflammatory Effects

The compound is being investigated for its antibacterial and anti-inflammatory properties. The presence of the piperidine ring is often associated with enhanced bioactivity against bacterial strains and inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

Modification Effect on Activity
Replacement of the furan ringDecreased potency
Alteration of the thiophene substituentEnhanced interaction with targets
Variation in the piperidine substituentChanges in enzyme inhibition profile

These modifications can significantly alter the compound's affinity for biological targets and its overall efficacy.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that compounds similar to this compound showed promising inhibition percentages against SARS-CoV-2 Mpro, with some derivatives achieving IC50 values in the low micromolar range .
  • Antimicrobial Activity : Another research effort highlighted the antibacterial properties of related compounds, which were effective against various Gram-positive and Gram-negative bacteria, indicating potential for development as new antibiotics.
  • Anti-inflammatory Potential : Research has also focused on the anti-inflammatory effects of this compound in preclinical models, showing reduced markers of inflammation when administered in appropriate dosages.

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